Product packaging for Boc-Tyr(Bzl)-OH(Cat. No.:CAS No. 2130-96-3)

Boc-Tyr(Bzl)-OH

Cat. No.: B558118
CAS No.: 2130-96-3
M. Wt: 371.4 g/mol
InChI Key: ZAVSPTOJKOFMTA-SFHVURJKSA-N
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Description

Historical Context of Protecting Groups in Peptide Synthesis

The ability to synthesize peptides chemically has evolved significantly over the past century. Early methods were often complex and yielded limited quantities of product. The development of protecting group chemistry was instrumental in overcoming these limitations, allowing for the controlled and efficient formation of peptide bonds sigmaaldrich.comglpbio.com. Protecting groups are indispensable tools in multistep organic synthesis, ensuring that specific functional groups remain unreactive while others undergo transformation, thus enabling the selective assembly of complex molecules like peptides sigmaaldrich.com.

A pivotal advancement in peptide synthesis was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s chemicalbook.comruifuchemical.com. This technique revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification glpbio.comchemicalbook.comcymitquimica.com. Within SPPS, the tert-butyloxycarbonyl (Boc) group emerged as a crucial N-terminal protecting group. The Boc/benzyl (B1604629) (Bzl) strategy, which utilizes the acid-labile Boc group for α-amino protection and benzyl-based groups for side-chain protection, became a foundational approach glpbio.comchemicalbook.comcymitquimica.com. In this scheme, side-chain protecting groups and the peptide-resin linkage were designed to be stable to moderate acids but cleaved by strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), in the final step glpbio.comcymitquimica.com. This "relative acidolysis" approach facilitated the stepwise elongation of peptide chains and enabled the automation of the synthesis process chemicalbook.comcymitquimica.com.

While the Boc/Bzl strategy was highly effective, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection offered a significant advancement due to its base-labile nature cymitquimica.comnih.gov. The Fmoc group is typically removed using mild bases like piperidine (B6355638), contrasting with the acid-labile Boc group glpbio.comcymitquimica.comcymitquimica.com. When paired with acid-labile side-chain protecting groups, such as tert-butyl (tBu) derivatives, the Fmoc/tBu strategy provides an "orthogonal" protection scheme cymitquimica.comcymitquimica.com. This orthogonality allows for selective removal of protecting groups under different chemical conditions, often employing milder reagents than those required for Boc/Bzl deprotection cymitquimica.com. The milder conditions of Fmoc chemistry make it more compatible with acid-sensitive amino acid residues and generally lead to fewer side reactions, contributing to its widespread adoption as the preferred method in modern SPPS cymitquimica.comnih.govcymitquimica.com.

Significance of Tyrosine Protection in Peptide Synthesis

Tyrosine is an aromatic amino acid characterized by a phenolic hydroxyl group on its side chain. This hydroxyl group is nucleophilic and can participate in various unwanted reactions during peptide synthesis, such as acylation, alkylation, and other electrophilic substitutions ruifuchemical.compeptide.com. Therefore, protecting the tyrosine side chain is critical to ensure the fidelity and purity of the synthesized peptide.

The unprotected phenolic hydroxyl group of tyrosine can react with activated amino acids or coupling reagents during peptide bond formation. It can also be susceptible to modification during deprotection steps, potentially leading to side products, truncated sequences, or altered peptide structures peptide.com. The use of a protecting group, such as the benzyl (Bzl) ether in Boc-Tyr(Bzl)-OH, effectively masks this reactive hydroxyl group, preventing its participation in unintended reactions and ensuring that only the intended peptide bond formation occurs peptide.com. This protection is vital for maintaining the integrity of the tyrosine residue throughout the synthesis process.

Role of this compound as a Key Building Block

This compound is a synthetically prepared derivative of L-tyrosine, where the α-amino group is protected by the tert-butyloxycarbonyl (Boc) moiety, and the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) ether sigmaaldrich.comnih.gov. This specific protection scheme makes it an indispensable building block for constructing peptides using the Boc-based SPPS methodology sigmaaldrich.compeptide.commedchemexpress.com.

The compound serves as a crucial intermediate in both chemical research and pharmaceutical development, facilitating the precise assembly of peptides with defined sequences chemicalbook.com. Its utility lies in its ability to introduce a protected tyrosine residue into a growing peptide chain without interference from the side-chain hydroxyl group.

Key properties of this compound include:

CAS Number: 2130-96-3 sigmaaldrich.comchemicalbook.comruifuchemical.comcymitquimica.comnih.govmedchemexpress.com

Molecular Formula: C21H25NO5 sigmaaldrich.comchemicalbook.comcymitquimica.com

Molecular Weight: 371.43 g/mol sigmaaldrich.comchemicalbook.comcymitquimica.com

Purity: Typically ≥99.0% (by titration) sigmaaldrich.comchemicalbook.comcymitquimica.com

Melting Point: 110-112 °C sigmaaldrich.comchemicalbook.com

Optical Activity: [α]20D +27.0±1.5° (c=2% in ethanol) sigmaaldrich.com

Synonyms: Boc-O-benzyl-L-tyrosine, N-Boc-O-benzyl-L-tyrosine, among others sigmaaldrich.comchemicalbook.comcymitquimica.comnih.gov.

The synthesis of this compound involves the sequential protection of L-tyrosine's amino and hydroxyl groups using appropriate reagents, such as di-tert-butyl dicarbonate (B1257347) ((Boc)2O) for the amino group and benzyl bromide for the hydroxyl group mdpi.comacs.org.

Compound List

this compound

L-tyrosine

tert-butyloxycarbonyl (Boc) group

benzyl (Bzl) group

9-fluorenylmethoxycarbonyl (Fmoc) group

tert-butyl (tBu) group

hydrogen fluoride (HF)

trifluoroacetic acid (TFA)

piperidine

histidine

trityl (Trt) group

2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group

N-Boc-O-benzyl-L-tyrosine

O-benzyl-L-tyrosine

N-tert-butyloxycarbonyl-O-benzyl-L-serine

Fmoc-His(2-Ns)-OH

Fmoc-Asp(OEpe)-OH

Fmoc-Cys(StBu)-OH

Fmoc-Arg(Boc)2-l-Arg

Fmoc-Tyr(tBu)-OH

Fmoc-His(Trt)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Tyr(tBu)-OH

2-chlorotrityl (Clt) residue

di-isopropyl carbodiimide (B86325) (DIC)

methyltrityl (Mtt)

methoxytrityl (Mmt)

Dde

ivDde

ivDdm

2-chlorobenzyloxycarbonyl (2-ClZ)

allyloxycarbonyl (Aloc)

Dde

ivDde

ivDdm

2-BrZ group

2,6-Cl2Bzl protecting group

N-Boc-L-Leucine Diazoketone

N-Boc-L-Leucine-β-Methyl Ester

N-Boc-α-Glycine-β-Leucine Methyl Ester Dipeptide

N(Boc)-O(Bz)-α-Ser-β-Leu–OCH3

N(Boc)-Gly-β-Leu–OCH3

N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B558118 Boc-Tyr(Bzl)-OH CAS No. 2130-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPTOJKOFMTA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175567
Record name O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130-96-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2130-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine
Source EPA DSSTox
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Record name O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Boc Tyr Bzl Oh and Its Incorporation

Advanced Synthetic Approaches

Green Chemistry and Sustainable Synthesis of Protected Amino Acids

Chemoenzymatic and Flow Chemistry Applications

While specific direct applications of Boc-Tyr(Bzl)-OH in chemoenzymatic synthesis are not extensively detailed in the provided search results, the broader field of peptide synthesis increasingly utilizes these approaches for greener and more efficient production. Flow chemistry, in particular, offers advantages in controlling reaction parameters, enhancing heat and mass transfer, and enabling continuous synthesis, which can be applied to the coupling of Boc-protected amino acids like this compound. Microwave-assisted solid-phase peptide synthesis (SPPS) in aqueous media, utilizing amino acid nanoparticles, has been demonstrated as an environmentally friendly method, with Boc-amino acid nanoparticles, including those of tyrosine derivatives, being prepared for such applications mdpi.com.

Synthesis of this compound Analogues and Derivatives

This compound itself is a derivative, but further modifications and related compounds are synthesized for specific applications in peptide chemistry.

Isotope-Labeled this compound for Research

Isotope-labeled amino acid derivatives are essential tools for various research applications, including biomolecular NMR and proteomics. This compound can be synthesized with isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to facilitate metabolic tracing, structural elucidation, and quantitative analysis in biological systems isotope.com. The synthesis of such labeled compounds follows similar chemical pathways but incorporates isotopically enriched starting materials.

Boc-Tyr(BrZ)-OH and Boc-Tyr(2,6-dichloro-Bzl)-OH in Fragment Condensation

Boc-Tyr(BrZ)-OH (N-α-tert-butyloxycarbonyl-O-(2-bromobenzyl)-L-tyrosine) and Boc-Tyr(2,6-dichloro-Bzl)-OH (N-α-tert-butyloxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine) are specific tyrosine derivatives employed in solid-phase peptide synthesis (SPPS), particularly in fragment condensation strategies peptide.compeptide.comsigmaaldrich.com. The 2-bromobenzyl (BrZ) and 2,6-dichlorobenzyl (2,6-Cl₂Bzl) protecting groups offer enhanced acid stability compared to the standard benzyl (B1604629) ether, making them suitable for Boc-based SPPS, especially when tyrosine is located early in a long peptide sequence. These groups are typically removed under harsher acidic conditions, such as using hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.compeptide.comsigmaaldrich.com. Boc-Tyr(BrZ)-OH has been used in the synthesis of peptide fragments for HIV proteinase substrate analogues via fragment condensation nih.gov. The 2,6-dichlorobenzyl ether is noted for its stability in 50% TFA and subsequent removal by HF peptide.comsigmaaldrich.com.

Racemization Control During Synthesis and Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical challenge in peptide synthesis. This compound, like other amino acid derivatives, can be susceptible to racemization during activation and coupling steps.

Strategies to Suppress Alpha-Carbon Racemization

Several strategies are employed to minimize α-carbon racemization during the synthesis and coupling of this compound. These include:

Choice of Coupling Reagents: Utilizing coupling reagents that form highly reactive intermediates with minimal propensity for enolization or oxazolone (B7731731) formation is paramount rsc.orgmdpi.comnih.gov.

Use of Additives: Additives such as HOBt (1-hydroxybenzotriazole) and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) are crucial for suppressing racemization by forming more stable activated esters acs.orgbiosyn.comcreative-peptides.comresearchgate.netbachem.comhighfine.com.

Optimized Reaction Conditions: Controlling reaction temperature, time, and the basicity of the reaction medium can significantly impact racemization levels highfine.compolypeptide.com.

Protecting Group Strategy: The choice of protecting groups for the amino and side-chain functionalities can influence racemization. For instance, certain protecting groups on the imidazole (B134444) nitrogen of histidine or the phenolic hydroxyl of tyrosine can help mitigate racemization peptide.combzchemicals.com.

Preloaded Resins: Using preloaded resins for the first amino acid coupling in SPPS is recommended, as esterification can be accompanied by racemization, especially with sensitive residues bachem.com.

Role of Coupling Reagents and Additives (e.g., HOBt, Oxyma)

Coupling reagents and additives play a pivotal role in preventing racemization.

HOBt (1-Hydroxybenzotriazole): HOBt, when used with carbodiimide (B86325) coupling agents like DCC or EDC, forms active esters that are less prone to racemization than O-acylisourea intermediates. It also acts as a nucleophilic catalyst, accelerating the coupling reaction acs.orgcreative-peptides.comresearchgate.net. However, HOBt has known explosive properties, leading to the development of safer alternatives biosyn.combachem.com.

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma and its derivatives (e.g., OxymaPure, Oxyma-B) have emerged as safer and highly effective alternatives to HOBt and HOAt biosyn.comresearchgate.netbachem.comhighfine.comthieme-connect.comluxembourg-bio.comcsic.esnih.gov. Oxyma forms reactive intermediates that are less prone to racemization and offers improved coupling efficiency. It is also considered a "greener" reagent due to its non-explosive nature and lower toxicity compared to benzotriazole-based additives biosyn.combachem.com. Oxyma-based reagents have demonstrated superior racemization suppression, even in challenging peptide couplings highfine.comluxembourg-bio.com.

Applications of Boc Tyr Bzl Oh in Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc-Tyr(Bzl)-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support. nih.govresearchgate.net The Boc/Bzl strategy, one of the original and still relevant approaches to SPPS, utilizes tert-butyloxycarbonyl (Boc) for the temporary protection of the α-amino group and benzyl (B1604629) (Bzl)-based groups for the protection of reactive side chains. nih.govdu.ac.in this compound is a tyrosine derivative specifically designed for this strategy, with the hydroxyl group of the tyrosine side chain protected by a benzyl ether. peptide.com This protection is crucial to prevent undesirable reactions at the tyrosine side chain during peptide elongation. peptide.com

Stepwise Elongation and Coupling Reactions

The core of SPPS is the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. iris-biotech.de In the Boc/Bzl strategy, each cycle of amino acid addition involves two key steps: deprotection and coupling. The process begins with the removal of the temporary Nα-Boc protecting group from the resin-bound amino acid or peptide, typically using an acid such as trifluoroacetic acid (TFA). du.ac.inrsc.org This exposes a free amino group, which is then ready to react with the next amino acid in the sequence.

The incoming amino acid, in this case, this compound, is activated at its carboxyl group to facilitate the formation of a peptide bond. annualreviews.org Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIPCDI) or uronium/aminium salts such as HBTU, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. rsc.orggoogle.com For instance, a typical coupling reaction might involve pre-activating this compound with an activating agent and a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) before adding it to the deprotected, resin-bound peptide chain. rsc.orggoogle.com The use of excess reagents drives the coupling reaction to completion, and any unreacted materials are easily washed away by filtration. nih.goviris-biotech.de This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. iris-biotech.de

Attachment to Solid Supports and Resin Chemistry

The initial step in any SPPS is the covalent attachment of the first amino acid to an insoluble solid support, or resin. iris-biotech.de The choice of resin and the linkage to the peptide are critical as they must be stable throughout the synthesis but cleavable at the final stage. In Boc-SPPS, resins like Merrifield resin (chloromethylated polystyrene-divinylbenzene) and phenylacetamidomethyl (PAM) resins are commonly employed. biosynth.comnih.gov

The first amino acid, which could be this compound if tyrosine is the C-terminal residue, is typically attached to the resin through its carboxyl group. For example, this compound can be linked to a Merrifield resin via the formation of a benzyl ester linkage. PAM resins are also utilized as they provide a more acid-stable linkage compared to the standard benzyl ester linkage of the Merrifield resin, which helps to minimize premature cleavage of the peptide from the support during the repeated TFA treatments required for Boc group removal. peptide.com The stability of the peptide-resin bond is a key aspect of the "orthogonality" of the protection scheme, ensuring that the peptide remains anchored until the synthesis is complete. peptide.com

Resin TypeLinkage to PeptideStability
Merrifield ResinBenzyl esterStable to repetitive TFA treatment, cleaved by strong acids like HF. peptide.comolitecn.gr
PAM ResinPhenylacetamidomethyl esterMore stable to TFA than Merrifield resin, cleaved by strong acids like HF. nih.govpeptide.com
Boc-Amino Acid Resins Pre-loaded amino acidCommercially available resins with the first amino acid already attached, simplifying the initial loading step.

Automated Peptide Synthesis Protocols

The repetitive nature of the deprotection and coupling cycles in SPPS makes it highly amenable to automation. iris-biotech.de Automated peptide synthesizers perform the sequential addition of reagents, washing steps, and reaction monitoring, significantly increasing the speed and efficiency of peptide production. google.com Protocols for automated SPPS using the Boc/Bzl strategy, and therefore incorporating this compound, are well-established. ucl.ac.uk

These automated protocols precisely control the delivery of reagents like TFA for deprotection, DIPEA for neutralization, and the activated Boc-amino acids for coupling. peptide.com For example, in an automated synthesis, the synthesizer would be programmed to deliver a solution of this compound that has been pre-activated with a coupling reagent like HBTU to the reaction vessel containing the deprotected peptide-resin. google.com The reaction is allowed to proceed for a set time, followed by a series of washes to remove excess reagents before initiating the next cycle. The efficiency of each coupling step can be monitored in real-time or through post-synthesis analysis to ensure the desired peptide is synthesized with high fidelity.

Challenges in SPPS using this compound

Despite the robustness of SPPS, challenges can arise during the synthesis, particularly with longer or more complex peptides, often referred to as "difficult sequences." annualreviews.orgluxembourg-bio.com The use of this compound is not immune to these issues.

A significant challenge in SPPS is the potential for incomplete reactions, which leads to the formation of impurities. annualreviews.orgDeletion sequences are peptides that are missing one or more amino acid residues from the target sequence. olitecn.grucl.ac.uk This occurs when a coupling reaction, such as the addition of this compound, does not go to completion, leaving some peptide chains with an unreacted amino group. In the subsequent cycle, the next amino acid is added, resulting in a peptide that is missing the intended residue. ucl.ac.uk

The solid-phase nature of SPPS introduces challenges related to the physical properties of the resin and the growing peptide chain. The resin beads must be well-swollen in the reaction solvent to allow for the diffusion of reagents to the reactive sites within the polymer matrix. du.ac.inbiosynth.com Poor solvation of the resin or the growing peptide chain can hinder the accessibility of reagents, leading to incomplete deprotection and coupling reactions. annualreviews.orgluxembourg-bio.com

As the peptide chain elongates, it can sometimes adopt a stable secondary structure, such as a β-sheet, and aggregate on the resin. olitecn.gr This aggregation can severely limit the solvation of the peptide and block reactive sites, making it a primary cause of "difficult sequences." luxembourg-bio.com While the use of TFA in Boc-SPPS can help to disrupt these aggregates, the problem can still persist, especially in sequences with a high propensity for aggregation. luxembourg-bio.com The physical properties of the resin, such as bead size, also play a role, with larger beads potentially leading to slower diffusion and longer reaction times. biosynth.com

Solution-Phase Peptide Synthesis with this compound

This compound is a valuable building block in solution-phase peptide synthesis, particularly in fragment condensation strategies. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide. This can improve solubility of intermediates and facilitate purification compared to a purely stepwise synthesis.

A key strategy is the synthesis of a protected peptide fragment containing this compound, which can then be used as a building block. For instance, a tetrapeptide fragment, Boc-L-Tyr(Bzl)-Gly-Gly-L-Phe-OH, has been successfully coupled to an amino acid anchored to a soluble polymer support. oup.com This demonstrates the utility of this compound in a combined solution-phase and soluble support methodology.

Another effective approach is the azide (B81097) method of fragment condensation, which is known for its low risk of racemization. oup.com In one example, the tetrapeptide azide, Boc-Tyr(Bzl)-Gly-Gly-Phe-N3, was efficiently coupled with various amino acids attached to a soluble polymer support, with coupling yields reported to be between 94-99%. oup.com This highlights the compatibility of this compound with this classic and reliable fragment condensation technique.

In the synthesis of more complex, cyclic therapeutic peptides, fragment condensation is also a preferred method. For example, in the synthesis of a novel antiproliferative somatostatin (B550006) receptor agonist, a fragment condensation approach was utilized where H-Tyr(Bzl)-Pro-Gly-ONB was coupled with another protected dipeptide fragment. nih.gov This illustrates how this compound can be incorporated into a linear precursor that is later cyclized.

The table below summarizes examples of fragment condensation strategies utilizing Boc-protected tyrosine derivatives.

Peptide FragmentCoupling PartnerMethodResulting Structure/Target
Boc-L-Tyr(Bzl)-Gly-Gly-L-Phe-OHH-L-Leu-OCH2-resinDCCI/HOBt, DEPC, Ph3P/(PyS)2Protected pentapeptide on soluble support oup.com
Boc-Tyr(Bzl)-Gly-Gly-Phe-N3H-Leu-OCH2-resinAzide methodProtected pentapeptide on soluble support oup.com
Boc-Tyr(tBu)-D-Orn(Fmoc)-OHH-Tyr(Bzl)-Pro-Gly-ONBDiphenylphosphorylazideCyclic pentapeptide (somatostatin agonist) nih.gov
Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)-OHPro-Ile-Val-Gln-NH2 (on resin)Activated esterHIV proteinase substrate analog nih.gov

The choice of coupling reagent is critical in solution-phase peptide synthesis to ensure efficient formation of the peptide bond while minimizing side reactions, especially racemization. When using this compound and its derived peptide fragments, several types of coupling reagents have proven effective.

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used. americanpeptidesociety.org Their role is to activate the carboxylic acid of the Boc-protected amino acid or peptide fragment, forming an O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine component. americanpeptidesociety.org To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. oup.comamericanpeptidesociety.org The combination of DCC and HOBt has been shown to be effective for the coupling of a Boc-Tyr(Bzl)-containing tetrapeptide fragment in solution-phase synthesis. oup.com

Phosphonium and uronium salt-based reagents, such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are also highly efficient coupling reagents. oup.com They react with the carboxylic acid to form an active ester in situ, which then rapidly reacts with the amine. A novel immonium type coupling reagent, BDMP (5-(1H-benzotriazol-1-yloxy)-3,4-dihydro-1-methyl 2H-pyrrolium hexachloroantimonate), has been shown to produce high yields with low racemization in the synthesis of a pentapeptide containing this compound. oup.com

Other coupling reagents used with this compound in solution-phase synthesis include diethoxyphosphoryl cyanide (DEPC) and the combination of triphenylphosphine (B44618) (Ph3P) and di-2-pyridyl disulfide ((PyS)2), which have demonstrated high coupling efficiencies. oup.com More recently, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been highlighted as a superior coupling reagent due to its remarkable resistance to racemization, and it has been successfully used to synthesize a dipeptide, Boc-Tyr(Bzl)-His-OMe, in high yield. luxembourg-bio.com

Coupling ReagentAdditive (if any)RoleExample Application
Dicyclohexylcarbodiimide (DCC)1-hydroxybenzotriazole (HOBt)Forms O-acylisourea intermediate; HOBt suppresses racemization.Coupling of Boc-L-Tyr(Bzl)-Gly-Gly-L-Phe-OH. oup.com
Diethoxyphosphoryl cyanide (DEPC)NoneActivates carboxylic acid for peptide bond formation.Coupling of Boc-L-Tyr(Bzl)-Gly-Gly-L-Phe-OH. oup.com
BDMPNoneForms a highly reactive immonium salt for efficient coupling.Synthesis of Boc-Tyr(Bzl)-Gly-Gly-Phe-Leu-OMe. oup.com
DEPBTNoneForms an active ester with high resistance to racemization.Synthesis of Boc-Tyr(Bzl)-His-OMe. luxembourg-bio.com

Synthesis of Peptidomimetics and Bioconjugates

This compound is a crucial starting material in the design and synthesis of novel therapeutic agents, including peptidomimetics and complex peptide-based drugs. Its protected side chain prevents unwanted reactions while allowing for its incorporation into specific sequences that can elicit a therapeutic effect.

An example of its application is in the synthesis of a novel antiproliferative somatostatin receptor agonist, Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly]. nih.gov This cyclic peptide, which demonstrates μ-opioid receptor-sensitizing properties, was synthesized using a combination of solid-phase and solution-phase techniques, where Fmoc-Tyr(Bzl)-OH was a key component of the linear precursor. nih.gov The presence of the Tyr(Bzl) residue was found to be critical for the peptide's ability to stimulate protein tyrosine phosphatase (PTP) activity, which is linked to its antimitogenic action. nih.gov

In the field of peptidomimetics, this compound is used to construct molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. For example, in the design of inhibitors of the association of phosphatidylinositol 3-kinase with platelet-derived growth factor-β receptor, a tripeptide Ac-Tyr(Bzl)-Val-Ala was synthesized as a precursor. acs.org This fragment was then modified at the C-terminus to create a peptidomimetic with cellular activity. acs.org

The synthesis of goserelin, a luteinizing hormone-releasing hormone (LHRH) analog used in cancer therapy, has also been approached using fragment condensation strategies where protected tyrosine derivatives are key intermediates. google.com For example, a "4+6" fragment condensation method has been described where a protected hexapeptide containing Z-Tyr(Bzl) was synthesized in solution. google.com These examples underscore the importance of this compound and similar protected tyrosine derivatives in the development of new therapeutics.

Late-stage functionalization is a powerful strategy for diversifying the structure and function of peptides after their initial assembly. This approach allows for the introduction of various chemical moieties onto the peptide backbone or side chains, which can be used to modulate biological activity, improve pharmacokinetic properties, or attach labels for diagnostic purposes.

The synthesis of the initial peptide is typically carried out using protected amino acids, such as this compound, to ensure the correct sequence is assembled without interference from reactive side chains. nih.gov Following the completion of the peptide synthesis and removal of the N-terminal protecting group and the side-chain protecting groups, the now-free tyrosine phenol (B47542) can be targeted for functionalization.

For example, a palladium-catalyzed ortho-olefination of O-silanol-protected tyrosine residues has been reported as a method for late-stage functionalization. nih.gov This method allows for the introduction of an olefin group onto the tyrosine ring within a peptide. The peptide would first be synthesized using a protected tyrosine derivative, and after deprotection, the free phenol would be re-protected with a silanol (B1196071) group that also acts as a directing group for the palladium catalyst. nih.gov This highlights a strategy where initial synthesis with a standard protecting group like benzyl is followed by a series of deprotection, re-protection, and functionalization steps.

The ability to perform these modifications on a fully assembled peptide provides a modular approach to creating a library of analogs from a single precursor peptide, which is highly valuable in drug discovery and chemical biology. The initial incorporation of this compound is a fundamental prerequisite for accessing the deprotected tyrosine residue that serves as the handle for these late-stage transformations.

Deprotection and Cleavage Methodologies

Acid-Labile Nature of Boc and Bzl Groups

The use of Boc for α-amino group protection and Bzl for the tyrosine hydroxyl group is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). smolecule.com The key to this strategy lies in the differential acid lability of the two groups.

The Boc group is highly sensitive to acid and is classified as a temporary protecting group. It is readily cleaved under moderately acidic conditions, which allows for its selective removal at each step of peptide synthesis to expose the N-terminal amine for the next coupling reaction. smolecule.com The cleavage mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. smolecule.com

In contrast, the Bzl group , a benzyl (B1604629) ether protecting the phenolic hydroxyl group of tyrosine, is significantly more stable to acid. thieme-connect.de It is considered a semi-permanent protecting group, designed to remain intact during the repeated cycles of Boc deprotection with moderate acids like trifluoroacetic acid (TFA). smolecule.com The cleavage of the Bzl group requires much stronger acidic conditions, typically employing reagents like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). smolecule.comthieme-connect.de This differential stability allows for a "quasi-orthogonal" deprotection scheme where the Boc group can be removed multiple times without affecting the Bzl group, which is then removed during the final cleavage of the peptide from the resin support. smolecule.com

Cleavage Reagents and Conditions

A variety of acidic reagents are employed for the deprotection of Boc-Tyr(Bzl)-OH, with the choice depending on whether selective Boc removal or global deprotection (cleavage of both Boc and Bzl groups, and often the peptide from the resin) is desired.

Trifluoroacetic acid (TFA) is the most common reagent for the selective cleavage of the Boc group. smolecule.com It is typically used in a solution with a scavenger and a solvent like dichloromethane (DCM). The concentration of TFA and the reaction time can be adjusted to ensure complete deprotection while minimizing side reactions.

Standard protocols for Boc deprotection generally utilize 20-50% TFA in DCM for a duration of 15-30 minutes. smolecule.com While higher concentrations of TFA can accelerate the deprotection, they also increase the risk of premature cleavage of the more acid-stable Bzl group and other acid-sensitive functionalities in the peptide. smolecule.com The use of scavengers is crucial during TFA deprotection to trap the liberated tert-butyl cations, thereby preventing the alkylation of sensitive amino acid residues. smolecule.com

TFA Concentration (%)Deprotection Time (min)Side Chain Deprotection RiskRecommended Use
2015-30MinimalStandard deprotection cycles
505-15PartialFaster deprotection cycles
95-1001-5SignificantFinal cleavage preparation

For the final deprotection step, which includes the cleavage of the Bzl group and often the peptide from the resin, stronger acids are required. Anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are the most common reagents for this purpose. smolecule.compeptide.com

Hydrogen Fluoride (HF) is a highly effective but hazardous reagent that requires specialized equipment for its use. nih.gov The cleavage reaction is typically performed at 0 °C for about 1 hour. nih.govrsc.org A critical aspect of HF cleavage is the use of a scavenger cocktail to trap the benzyl carbocations generated upon Bzl group removal, thus preventing side reactions. wordpress.comresearchgate.net A "low-high" HF procedure can also be employed, where an initial treatment with a low concentration of HF in dimethyl sulfide (DMS) removes most of the benzyl-type protecting groups via an SN2 mechanism, followed by a "high" HF step to cleave more resistant groups. wordpress.comresearchgate.net

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that serves as a less volatile alternative to HF for the final cleavage. peptide.com The reaction is typically carried out in TFA as a solvent, in the presence of scavengers like thioanisole. peptide.com

ReagentTypical ConditionsKey Considerations
Anhydrous HF0 °C, 1 hour, with scavengers (e.g., anisole, p-cresol)Requires specialized apparatus due to toxicity and corrosiveness. Effective for most protecting groups. nih.gov
TFMSAIn TFA, with scavengers (e.g., thioanisole), room temperatureLess volatile than HF but still highly corrosive. An effective alternative for final cleavage. peptide.com

For the selective deprotection of the Boc group, especially in the presence of other acid-sensitive functionalities, alternatives to TFA have been explored. A solution of 4 M hydrogen chloride (HCl) in anhydrous dioxane is an efficient and selective reagent for Boc removal. wordpress.comCurrent time information in Tweed Shire Council, AU. This method can achieve complete deprotection in as little as 30 minutes at room temperature. wordpress.comCurrent time information in Tweed Shire Council, AU. It has been shown to offer superior selectivity for the Nα-Boc group in the presence of tert-butyl esters and ethers, although it is not selective over phenolic tert-butyl ethers. wordpress.comCurrent time information in Tweed Shire Council, AU.

Pyridinium polyhydrogen fluoride, a stable solution of HF in pyridine, has been investigated as a more convenient and safer alternative to anhydrous HF for the deprotection of synthetic peptides. This reagent can efficiently cleave various protecting groups, including those on tyrosine. However, studies have shown that the recovery of tyrosine from this compound using this reagent can be somewhat low, possibly due to the formation of 3-benzyltyrosine as a side product.

Mitigation of Side Reactions During Deprotection

The acidic conditions required for the deprotection of this compound can lead to several side reactions, which can compromise the purity and yield of the final peptide. The primary side reactions of concern are the alkylation of nucleophilic residues by carbocationic species and the intramolecular rearrangement of the benzyl group on the tyrosine side chain.

The cleavage of both the Boc and Bzl groups generates electrophilic carbocations (tert-butyl and benzyl cations, respectively). smolecule.comthieme-connect.de These can react with electron-rich amino acid side chains, a significant issue in peptide synthesis. To prevent this, scavengers are added to the cleavage cocktail. smolecule.comresearchgate.net These are nucleophilic compounds that are more reactive towards the carbocations than the amino acid residues in the peptide. Common scavengers include:

Anisole and p-cresol: Trap benzyl and tert-butyl cations. wordpress.com

Thioanisole: A more nucleophilic scavenger, particularly effective in suppressing alkylation. jst.go.jp

1,2-Ethanedithiol (EDT): A thiol-based scavenger that can also help in the reduction of methionine sulfoxide if present. iris-biotech.de

A significant side reaction specific to Tyr(Bzl) is the acid-catalyzed O- to C-migration of the benzyl group , resulting in the formation of 3-benzyltyrosine. peptide.com This intramolecular rearrangement is difficult to reverse and the resulting modified peptide is often hard to separate from the desired product. The use of a thioanisole-trifluoroacetic acid system has been reported to quantitatively deprotect Tyr(Bzl) without this rearrangement. jst.go.jp

Scavenger CocktailCompositionPrimary Application/Targeted Side Reaction
Standard TFA Cocktail95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General purpose, TIS scavenges carbocations. iris-biotech.de
Reagent K82.5% TFA, 5% Phenol (B47542), 5% Water, 5% Thioanisole, 2.5% EDTFor peptides with sensitive residues like Cys, Met, Trp, and Tyr. iris-biotech.depeptide.com
HF Cocktail for Cys-containing peptidesHF:p-cresol:p-thiocresol (18:1:1 v/v)Minimizes side reactions for peptides with cysteine. wordpress.com
"Low-High" HF Cocktail (Low step)HF:DMS:p-cresol (25:65:10 v/v)Reduces alkylation of tyrosine by promoting an SN2 mechanism. researchgate.net

Use of Scavengers to Prevent Alkylation

The cleavage of tert-butyloxycarbonyl (Boc) and other tert-butyl-based protecting groups is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF). thermofisher.comthieme-connect.de This process generates highly reactive tert-butyl cations. thermofisher.com Similarly, the cleavage of the benzyl ether from the tyrosine side chain can produce benzyl cations. These carbocations are potent electrophiles that can re-alkylate sensitive residues within the peptide sequence, particularly the phenolic ring of tyrosine and the indole ring of tryptophan. thermofisher.comthieme-connect.de

To prevent this unwanted alkylation, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail. thermofisher.comthieme-connect.de These molecules act as carbocation traps, reacting with the electrophilic species before they can modify the peptide. thermofisher.com The choice of scavenger depends on the specific protecting groups and amino acids present in the peptide sequence.

Commonly used scavengers include:

Phenols (e.g., p-Cresol, Phenol): These are effective at scavenging carbocations. p-Cresol is a widely reported scavenger for this purpose. nih.gov Phenol itself can be added during acid hydrolysis to prevent modification of tyrosine by trace radicals. researchgate.net

Thioethers (e.g., Dimethyl Sulfide, Thioanisole): Thioanisole is often used in strong acid cleavage cocktails (e.g., HF, TFMSA, TMSOTf) to trap carbocations. thermofisher.comthieme-connect.de

Thiols (e.g., Thiophenol): Thiols are also effective scavengers in acidic cleavage mixtures. thermofisher.com

A study evaluating the efficacy of p-methoxyphenol as a scavenger in t-Boc/Bzl solid-phase peptide synthesis (SPPS) found it to be a potent alternative to the more conventional p-cresol. nih.gov Analysis revealed similarities in the net atomic charge and electron density distribution between the two molecules, supporting the hypothesis that p-methoxyphenol functions effectively as an acyl ion eliminator. nih.gov

ScavengerChemical ClassPrimary FunctionTypical Cleavage Cocktail
p-CresolPhenolTraps tert-butyl and benzyl cationsHF, TFMSA
PhenolPhenolTraps carbocations and radicalsTFA, HCl
Dimethyl Sulfide (DMS)ThioetherAssists in deprotection and scavenges cationsHF, TFMSA
ThiophenolThiolTraps tert-butyl cationsTFA

Prevention of Benzylation

A specific side reaction associated with this compound is intramolecular benzylation. Under the acidic conditions used for repeated Nα-Boc deprotection throughout the synthesis, the O-benzyl group can be partially cleaved from the phenolic oxygen and subsequently re-attach to the aromatic ring of the tyrosine side chain via electrophilic aromatic substitution (a Friedel-Crafts-type reaction). thieme-connect.depeptide.com This migration results in an undesirable and difficult-to-remove C-benzylated tyrosine byproduct.

The lability of the O-benzyl ether makes it not adequately stable for multistep SPPS using the Boc/Bzl strategy, especially when strong TFA solutions are used for deprotection. thieme-connect.de To overcome this instability and prevent benzylation, more acid-stable halogenated benzyl derivatives have been developed. thieme-connect.de The most common of these is the 2,6-dichlorobenzyl [Bzl(2,6-Cl₂)] ether. The electron-withdrawing chlorine atoms decrease the electron density of the benzyl ring, making the ether linkage significantly more resistant to acidolysis. thieme-connect.de The H-Tyr[Bzl(2,6-Cl₂)]-OH derivative is approximately 5,000 times more stable to 50% TFA treatment than the unsubstituted O-benzyl tyrosine. thieme-connect.de This enhanced stability effectively suppresses the premature cleavage and subsequent ring migration of the protecting group during synthesis.

Protecting GroupStructureRelative Acid StabilityPrimary Advantage
Benzyl (Bzl)-CH₂-C₆H₅LowEasily cleaved by strong acids or hydrogenolysis.
2,6-Dichlorobenzyl (2,6-Cl₂-Bzl)-CH₂-C₆H₃Cl₂Very HighPrevents premature cleavage and intramolecular benzylation during Boc deprotection steps. thieme-connect.de

Minimizing Tyrosine Modification and Desulfation

Beyond alkylation, the tyrosine residue is susceptible to other modifications such as oxidation and nitration, particularly under harsh cleavage conditions. nih.govnih.gov The formation of oxidized species like 3,4-dihydroxyphenylalanine (DOPA) or dityrosine cross-links can occur. nih.gov The use of scavengers that also possess antioxidant properties can help minimize these oxidative side reactions. nih.gov

For peptides containing sulfated tyrosine (Tyr(SO₃H)), a critical post-translational modification, preventing desulfation is paramount. The tyrosine O-sulfate ester bond is highly sensitive to strong acids. Acidic deprotection and cleavage conditions, especially with HF or high concentrations of TFA, often lead to significant loss of the sulfate group, compromising the biological integrity of the peptide. nih.gov

Strategies to minimize desulfation include:

Avoiding Strong Acids: Whenever possible, cleavage methods that avoid strong acids should be considered for sulfated peptides, though this is often incompatible with the Boc/Bzl strategy.

Optimized Purification Conditions: During purification by reverse-phase HPLC, maintaining a near-neutral pH is crucial. Using mobile phases containing buffers like ammonium acetate (B1210297) can minimize desulfation. nih.gov

Post-Synthetic Sulfation: An alternative strategy involves incorporating a tyrosine residue with an orthogonal protecting group on its side chain. This group is selectively removed while the peptide is still on the resin, and the exposed phenol is then sulfated under non-acidic conditions before final cleavage and deprotection. nih.gov

Undesired ModificationCausePreventative Measure
C-AlkylationReaction with carbocations (e.g., tert-butyl⁺) from protecting groups. thermofisher.comAddition of scavengers like p-cresol or thiophenol to the cleavage cocktail. thermofisher.comnih.gov
Intramolecular BenzylationAcid-catalyzed migration of the O-benzyl group to the tyrosine ring. peptide.comUse of more acid-stable protecting groups like 2,6-dichlorobenzyl. thieme-connect.de
Oxidation (e.g., Dityrosine)Oxidative conditions during cleavage or handling. nih.govInclusion of antioxidant scavengers; careful handling.
DesulfationCleavage of the O-sulfate ester by strong acids. nih.govUse of milder cleavage reagents; maintaining near-neutral pH during purification. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure and identifying functional groups within Boc-Tyr(Bzl)-OH.

Mass spectrometry, particularly Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), provides critical information about the molecular weight and fragmentation patterns of this compound, aiding in its structural confirmation. ESI-MS/MS can generate characteristic fragment ions that are unique to its chemical structure. For Boc-protected amino acids, a common fragmentation pathway observed in MS/MS involves the loss of the Boc group, typically resulting in a fragment ion at [M-H-74]⁻ in negative ion mode. For this compound, studies have reported precursor ions and fragment ions that help elucidate its structure niscpr.res.in. For instance, a precursor ion of m/z 370.1 can yield fragments such as 296.9, confirming the presence of key structural components niscpr.res.in.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its various functional groups. These include signals for the tert-butyl protons of the Boc group (typically a singlet around 1.4 ppm), the benzyl (B1604629) protons (a singlet for the CH₂ group around 5.0-5.1 ppm and aromatic protons in the 7.3-7.4 ppm range), the aromatic protons of the tyrosine ring (multiplets around 6.85-7.1 ppm), the α-proton of the tyrosine residue (a multiplet around 4.65-5.20 ppm), and the methylene (B1212753) protons of the tyrosine side chain (multiplets around 3.3-2.9 ppm) oup.comchemicalbook.comprepchem.comichemical.com. The presence and integration of these signals confirm the expected proton distribution and chemical environments.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon backbone. The spectrum of this compound would show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, the aromatic carbons of both phenyl rings, the α-carbon, and the methylene carbon of the tyrosine side chain ichemical.comchemicalbook.com.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would include:

A strong absorption for the carbonyl group (C=O) of the tert-butoxycarbonyl (Boc) carbamate (B1207046), typically around 1690-1710 cm⁻¹ researchgate.netmtu.edu.

A carbonyl stretch for the carboxylic acid group (C=O), usually found around 1720-1740 cm⁻¹.

N-H stretching vibrations from the carbamate group, typically observed in the 3300-3500 cm⁻¹ region.

C-O stretching vibrations associated with the ether linkage of the benzyl group and the ester linkage of the Boc group.

Aromatic C-H stretching vibrations and ring vibrations from the phenyl groups.

The "passes test" for IR identity indicates that the spectrum of the compound matches a reference standard, confirming its structural integrity sigmaaldrich.comruifuchemical.com.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for detecting potential impurities, including stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reverse-phase HPLC (RP-HPLC) is commonly employed, often using C18 columns with mobile phases consisting of water and acetonitrile (B52724) or methanol, typically buffered with an acetate (B1210297) salt tandfonline.comtandfonline.comresearchgate.netrsc.org.

Purity Assessment: HPLC analysis quantifies the percentage of the target compound relative to any impurities. Manufacturers commonly specify a purity of ≥98.0% (area%) or ≥99.0% (T) for this compound sigmaaldrich.comruifuchemical.comwatanabechem.co.jpwatanabechem.co.jpsigmaaldrich.comsigmaaldrich.comchemicalbook.com.

Racemization Studies: HPLC methods can also be adapted to detect and quantify enantiomeric impurities (racemization). This often involves derivatization with chiral reagents, such as Marfey's reagent, to form diastereomers that can be separated on standard RP-HPLC columns tandfonline.comtandfonline.comresearchgate.netnih.gov. While specific racemization data for this compound is not universally published, the method is crucial for ensuring the stereochemical purity of amino acid derivatives used in peptide synthesis, where even small amounts of enantiomeric impurities can compromise the final peptide's biological activity tandfonline.comresearchgate.net. Some suppliers specify enantiomeric purity limits, such as ≤1.0% for stereoisomers watanabechem.co.jpwatanabechem.co.jp.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing the purity of this compound. It is often used as a preliminary check before more sophisticated analyses. A "one spot" result in TLC analysis indicates the presence of a single major component, suggesting high purity ruifuchemical.com. Different solvent systems can be used for TLC, and the compound's Rf value will vary depending on the stationary phase and mobile phase composition. For example, specific TLC solvent systems are indicated by codes like TLC(011A) or TLC(0811) by some suppliers sigmaaldrich.com.

Elemental Analysis

Elemental analysis is a quantitative chemical analysis technique used to determine the elemental composition of a compound. For organic molecules like this compound, it typically involves determining the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This analysis provides fundamental data that can be compared against the theoretical composition calculated from the compound's molecular formula, serving as a critical indicator of purity and identity.

The molecular formula for this compound is C₂₁H₂₅NO₅, with a molecular weight of 371.43 g/mol sigmaaldrich.comsigmaaldrich.comchemicalbook.comthermofisher.comfishersci.nl. Based on this formula, the theoretical elemental composition can be calculated. While experimental elemental analysis data for this compound was not explicitly detailed in the provided search results, the theoretical composition serves as a benchmark for expected results.

Table 1: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage (%)
Carbon67.91
Hydrogen6.79
Nitrogen3.77
Oxygen21.54

Note: The values presented in this table are theoretical calculations based on the molecular formula C₂₁H₂₅NO₅.

Optical Rotation Measurements

Optical rotation is a physical property exhibited by chiral molecules, such as this compound, which possess stereocenters and can rotate the plane of polarized light. The specific rotation ([α]D) is a standardized measure that quantifies this phenomenon, typically measured at a specific temperature (e.g., 20°C or 25°C) and wavelength (the sodium D-line, 589 nm). The measurement is usually performed in a specific solvent at a defined concentration. For this compound, optical rotation is a critical parameter for confirming the correct enantiomeric form (L-tyrosine derivative) and assessing enantiomeric purity.

Various sources report the specific rotation for this compound, with values generally falling within a consistent range, indicating the presence of the L-enantiomer.

Table 2: Reported Optical Rotation Data for this compound

Temperature (°C)SolventConcentration (c)Specific Rotation ([α]D)Source
20Ethanol2%+27.0 ± 1.5° sigmaaldrich.comchemicalbook.com
20Ethanol2%27° xinchem.comchem960.com
20Ethanol2%+25.0 to +30.0° tcichemicals.com
20Ethanol2%29.5° tcichemicals.com
20Acetic Acid2%+27°/-1° chemimpex.com
20Not specifiedNot specified27.3° fishersci.nl

Note: Variations in reported values may be due to differences in measurement conditions, such as solvent, concentration, and instrument calibration.

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations represent a fundamental approach to understanding the electronic structure, molecular geometry, and energetic properties of chemical compounds like N-tert-butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). These computational methods, often rooted in Density Functional Theory (DFT), allow for the theoretical investigation of molecular behavior at an atomic level. By solving approximations to the Schrödinger equation, QM calculations can predict various properties, including bond lengths, bond angles, vibrational frequencies, and electronic charge distributions, which are crucial for understanding a molecule's stability and potential reactivity.

Studies involving amino acid derivatives and peptides frequently utilize QM methods to explore conformational preferences, electronic descriptors, and interaction mechanisms. For instance, DFT calculations have been employed to analyze the molecular geometry and electronic descriptors of tyrosine-containing dipeptides, correlating these with antioxidant activity mdpi.comresearchgate.net. Research into the conformational analysis of related protected amino acid derivatives has also been conducted, examining aspects like hydrogen bonding and the orientation of protecting groups nih.govresearchgate.netresearchgate.net. Advanced computational software packages, such as Gaussian 16, are commonly used to perform these sophisticated quantum chemical analyses nih.govfrontiersin.org. Natural Bond Orbital (NBO) analysis, a common output of QM calculations, can further elucidate charge localization and electron delocalization within the molecule, providing deeper insights into its electronic characteristics nih.gov.

While QM calculations are a well-established tool for investigating the properties of amino acids and their derivatives, specific detailed research findings and data tables derived from quantum mechanical calculations directly performed on this compound were not identified within the scope of the provided search results. The available literature primarily focuses on the synthesis, chemical properties, and applications of this compound in peptide synthesis chemicalbook.comsigmaaldrich.comsynquestlabs.comsigmaaldrich.com, or discusses QM calculations in the context of related but distinct chemical systems and compounds.

Compound List

this compound (N-tert-butoxycarbonyl-O-benzyl-L-tyrosine)

Q & A

Q. Methodological Notes

  • Reproducibility : Document reaction conditions (solvent purity, catalyst batches) per guidelines .
  • Ethics : Adhere to data integrity standards by sharing raw spectral files in repositories (e.g., Zenodo) per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.